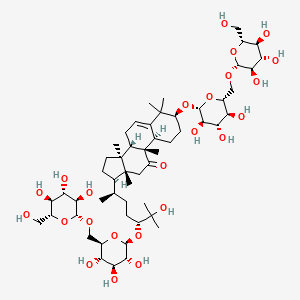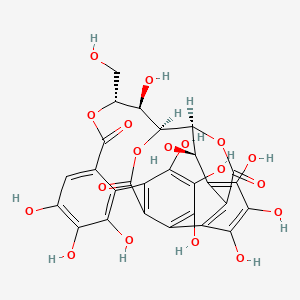
Vescalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vescalin is a natural product found in Castanea crenata with data available.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Anchoring and Synthesis
Vescalin, a C-glucosidic ellagitannin, has been utilized in a method for solid-phase anchoring and synthesis of derivatives. This method enables the immobilization of vescalin on a solid support, allowing for specific interactions with protein targets. The approach facilitates the preparation of vescalagin derivatives, expanding the potential applications in protein-binding studies (Douat et al., 2014).
Physicochemical Properties
Vescalin's distinct physicochemical properties, such as polarity and oxidizability, have been analyzed. The conformational analysis indicates significant variations in these properties compared to its diastereoisomers, providing insights into its reactivity and potential applications in pharmacology and chemistry (Vivas et al., 2004).
Impact on Actin Cytoskeleton
Research demonstrates that vescalin affects the dynamics and ultrastructure of the actin cytoskeleton by binding to F-actin. This interaction leads to the formation of distinct F-actin networks, suggesting potential applications in studying cell cytoskeleton and therapeutic opportunities, particularly in treating osteoporosis (Georgess et al., 2018).
Structural Analysis
Studies on vescalin have detailed its molecular structure through techniques like acid hydrolysis, NMR, and mass spectrometry. Understanding its structure is crucial for exploring its biochemical applications and potential in various fields (Mayer et al., 1971).
Total Synthesis
The first total synthesis of vescalin has been achieved, which involves mimicking its biogenesis through a series of transformations. This accomplishment opens doors for further research and applications in the field of synthetic chemistry (Richieu et al., 2017).
Tannin Analysis
Vescalin has been identified and quantified in chestnut bark samples using HPLC-DAD/ESI-MS, highlighting its significance in understanding the composition and quality of chestnut bark, which has implications in food supplements and biochemical properties (Comandini et al., 2014).
Eigenschaften
Produktname |
Vescalin |
|---|---|
Molekularformel |
C27H20O18 |
Molekulargewicht |
632.4 g/mol |
IUPAC-Name |
(1S,2S,24R,25R,29R)-7,8,9,12,13,14,17,18,19,25,29-undecahydroxy-24-(hydroxymethyl)-3,23,26-trioxahexacyclo[13.10.3.12,6.05,10.011,28.016,21]nonacosa-5(10),6,8,11,13,15(28),16,18,20-nonaene-4,22,27-trione |
InChI |
InChI=1S/C27H20O18/c28-2-5-14(31)23-24-20(37)12-11(27(42)45-24)9(18(35)22(39)19(12)36)8-10(26(41)44-23)7(16(33)21(38)17(8)34)6-3(25(40)43-5)1-4(29)13(30)15(6)32/h1,5,14,20,23-24,28-39H,2H2/t5-,14-,20-,23+,24+/m1/s1 |
InChI-Schlüssel |
PPUHUWSVCUJGTD-HNBYGWOQSA-N |
Isomerische SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)[C@H]([C@@H]([C@H]([C@@H]([C@H](OC2=O)CO)O)OC4=O)OC6=O)O |
Kanonische SMILES |
C1=C2C(=C(C(=C1O)O)O)C3=C4C(=C(C(=C3O)O)O)C5=C6C(=C(C(=C5O)O)O)C(C(C(C(C(OC2=O)CO)O)OC4=O)OC6=O)O |
Synonyme |
castalagin vescalagin vescalagin, (33beta)-isomer vescalene vescalin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



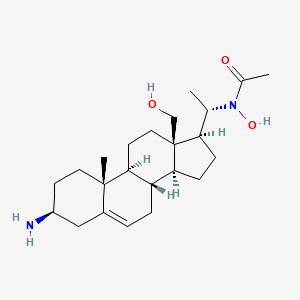
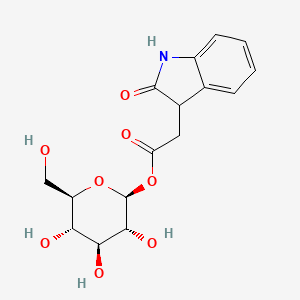
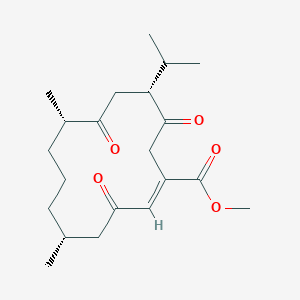
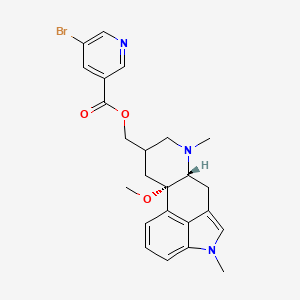
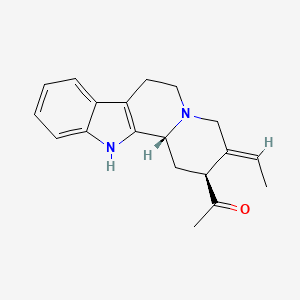
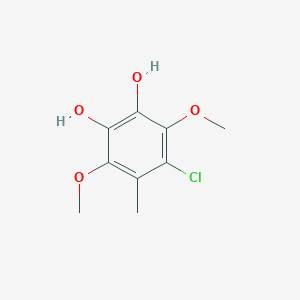
![4-[76Br]bromobicalutamide](/img/structure/B1256399.png)
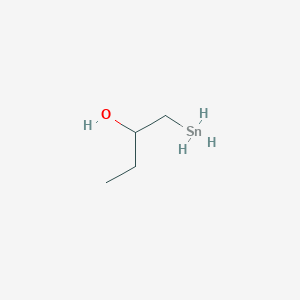
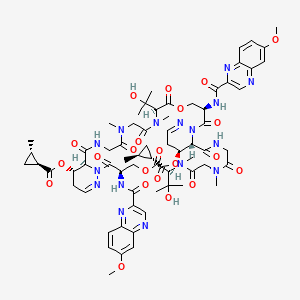
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-1-(9-fluoro-[1]benzothiolo[3,2-d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B1256404.png)
![3,6-Bis(dimethylamino)-10-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acridinium perchlorate](/img/structure/B1256406.png)
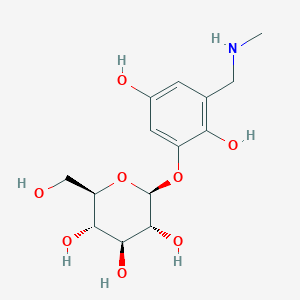
![8-[1-(1,3-Benzodioxol-5-yl)-3-(1-piperidinyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1256409.png)
